molecular formula C18H13ClF3N3O4 B11477393 2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11477393
M. Wt: 427.8 g/mol
InChI Key: OWPCWMJBQBWXTC-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzamide moiety with an imidazolidinone ring, substituted with a trifluoromethyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 2-methoxyaniline under suitable conditions.

    Formation of the Benzamide Moiety: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, 2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-(2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)benzamide
  • N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide stands out due to the presence of both the methoxyphenyl and trifluoromethyl groups. These functional groups contribute to its unique chemical properties, such as increased lipophilicity and enhanced binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13ClF3N3O4

Molecular Weight

427.8 g/mol

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C18H13ClF3N3O4/c1-29-13-9-5-4-8-12(13)25-15(27)17(18(20,21)22,24-16(25)28)23-14(26)10-6-2-3-7-11(10)19/h2-9H,1H3,(H,23,26)(H,24,28)

InChI Key

OWPCWMJBQBWXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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